(S)-N-(Pyrrolidin-3-yl)isobutyramide
Description
(S)-N-(Pyrrolidin-3-yl)isobutyramide is a chiral secondary amine featuring a pyrrolidine ring substituted with an isobutyramide group at the 3-position. Its stereochemistry (S-configuration) and functional groups contribute to its interactions with biological targets, such as enzymes or receptors, and influence its physicochemical properties, including solubility and stability.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-methyl-N-[(3S)-pyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C8H16N2O/c1-6(2)8(11)10-7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
WFQMALVBKGTPHT-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C(=O)N[C@H]1CCNC1 |
Canonical SMILES |
CC(C)C(=O)NC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(Pyrrolidin-3-yl)isobutyramide typically involves the reaction of (S)-pyrrolidine-3-carboxylic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions: (S)-N-(Pyrrolidin-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the pyrrolidine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1.1. Noradrenaline Reuptake Inhibitors
One of the primary applications of (S)-N-(Pyrrolidin-3-yl)isobutyramide derivatives is as a noradrenaline reuptake inhibitor (NRI) . Research has demonstrated that modifications to the compound can yield potent NRIs, which are valuable in treating conditions such as depression and anxiety disorders. For instance, derivatives with specific substitutions on the phenyl ring have shown significant NRI activity, enhancing noradrenaline levels in the central nervous system (CNS) by up to 350% in vivo studies .
1.2. Treatment of Neurodegenerative Diseases
The compound has also been investigated for its potential in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests that it may help alleviate symptoms associated with conditions like Alzheimer's disease and Parkinson's disease. The mechanisms involve enhancing synaptic transmission and neuroprotection through its action on noradrenaline pathways .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups, which can significantly affect its biological activity. Structure-activity relationship (SAR) studies have indicated that specific modifications can enhance selectivity and potency as an NRI, making this compound a versatile scaffold for drug development .
3.1. In Vivo Efficacy Studies
In a notable study, a derivative of this compound was evaluated for its efficacy in increasing noradrenaline levels in rat models. The results indicated a strong correlation between the chemical structure and its pharmacological effects, highlighting the importance of precise molecular modifications for therapeutic outcomes .
3.2. Comparison with Other Compounds
A comparative analysis of this compound with other known NRIs revealed that while many compounds exhibit similar mechanisms, this compound's unique structure allows for improved CNS penetration and lower lipophilicity, which is advantageous for minimizing side effects associated with drug therapy .
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising avenues:
- Development of Selective NRIs : Continued exploration of SAR could lead to the identification of more selective NRIs with fewer side effects.
- Combination Therapies : Investigating the compound's potential in combination with other therapeutic agents could enhance treatment efficacy for complex neuropsychiatric disorders.
- Broader Pharmacological Profiles : Further studies may uncover additional therapeutic applications beyond NRI activity, possibly extending into areas such as pain management or anti-inflammatory treatments.
Mechanism of Action
The mechanism of action of (S)-N-(Pyrrolidin-3-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Acyl Chain-Length Variants in Sulfamoyl Phenyl Amides
Compounds 5a–5d (from ) share a core structure with (S)-N-(Pyrrolidin-3-yl)isobutyramide, differing in the acyl chain length and the presence of a sulfamoylphenyl group. These analogs were synthesized via reaction of butyryl, pentanoyl, hexanoyl, or heptanoyl chloride with a common intermediate. Key comparative data are summarized below:
| Compound | Acyl Chain | Yield (%) | Melting Point (°C) | [α]D (c in MeOH) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 5a | Butyramide | 51.0 | 180–182 | +4.5° (0.10) | 326.4 |
| 5b | Pentanamide | 45.4 | 174–176 | +5.7° (0.08) | 340.4 |
| 5c | Hexanamide | 48.3 | 142–143 | +6.4° (0.10) | 354.4 |
| 5d | Heptanamide | 45.4 | 143–144 | +4.7° (0.10) | 368.4 |
Key Findings :
- Melting Points : Longer acyl chains correlate with lower melting points (e.g., 5a: 180–182°C vs. 5d: 143–144°C), likely due to reduced crystallinity from increased hydrophobic character .
- Optical Rotation: The [α]D values vary modestly (+4.5° to +6.4°), suggesting minor stereoelectronic effects from chain elongation.
- Synthetic Challenges : Yields remain moderate (~45–51%), indicating similar reactivity across analogs despite chain-length differences .
Acetamide vs. Isobutyramide Derivatives
The hydrochloride salt of (S)-N-(Pyrrolidin-3-yl)acetamide () provides a direct comparison to the target compound, differing only in the acyl group (acetamide vs. isobutyramide):
| Compound | Acyl Group | Price (1g) | Solubility (Salt Form) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (S)-N-(Pyrrolidin-3-yl)acetamide | Acetamide | 97.00 € | High (hydrochloride) | 150.6 |
| This compound* | Isobutyramide | N/A | Moderate (free base) | 186.3 |
Key Findings :
Key Findings :
- Structural Contrast : The branched alkyl chains in C5/C6 differ from the cyclic pyrrolidine moiety in the target compound, which may confer distinct receptor-binding profiles.
Complex Aromatic Derivatives
The compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)isobutyramide () demonstrates the incorporation of isobutyramide into polycyclic systems.
| Property | Value |
|---|---|
| Melting Point | 154–157°C |
| Molecular Weight | 581.1 g/mol |
| Synthetic Route | Suzuki coupling with boronic acid |
Key Findings :
- Thermal Stability : The higher melting point (154–157°C vs. 143–144°C for 5d) reflects increased rigidity from aromatic and heterocyclic groups.
- Pharmacological Potential: Such complex derivatives are often explored as kinase inhibitors, highlighting the versatility of isobutyramide in drug design .
Biological Activity
(S)-N-(Pyrrolidin-3-yl)isobutyramide is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in research and medicine, and comparative analysis with related compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding of this compound can modulate the activity of these targets, leading to various biological effects. The precise pathways involved are contingent upon the biological system under investigation and the specific applications being studied.
Applications in Research and Medicine
This compound has been explored for multiple applications across different domains:
- Chemistry : Utilized as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
- Biology : Investigated for its role in modulating biological pathways and as a ligand in receptor studies.
- Medicine : Explored for therapeutic effects, including potential use as a precursor in pharmaceutical compound synthesis.
- Industry : Employed in developing new materials and as an intermediate in agrochemical production.
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other compounds. Below is a comparison with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-1-cyclohexyl-3-(pyrrolidin-3-yl)urea | Urea group instead of amide | Different reactivity and activity |
| 4-(Pyrrolidin-3-yl)morpholine | Morpholine ring | Varies in receptor interaction |
| (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate | Oxy-acetic acid structure | Distinct pharmacological properties |
This table highlights how the presence of different functional groups affects the reactivity and biological activities of these compounds.
Case Studies and Research Findings
Recent studies have shown promising results regarding the biological activity of this compound:
- Noradrenaline Reuptake Inhibition : A study evaluated derivatives similar to this compound as noradrenaline reuptake inhibitors (NRIs). The findings indicated that appropriate substitutions could enhance NRI activity significantly, with some derivatives achieving up to 350% increase in noradrenaline levels in vivo .
- Therapeutic Applications : The compound has been investigated for potential therapeutic uses, particularly as an immunosuppressive agent. It has shown efficacy in models for conditions such as lupus and rheumatoid arthritis, where modulation of immune response is crucial .
- Pharmacokinetics : Research into the pharmacokinetic properties of this compound revealed good CNS penetration, which is vital for drugs targeting neurological conditions .
Summary
This compound presents a diverse array of biological activities, primarily through its interactions with molecular targets. Its applications span across chemistry, biology, medicine, and industry, making it a compound of significant interest. Ongoing research continues to elucidate its mechanisms and potential therapeutic applications, particularly in neurology and immunology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
